Tretoquinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

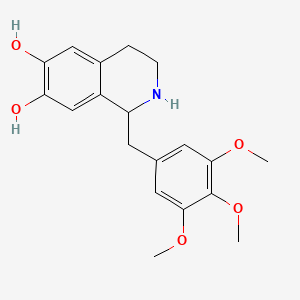

Tretoquinol, also known as 1-(3’,4’,5’-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a non-selective beta-2 adrenergic agonist. It is primarily used therapeutically for the treatment of asthma and is marketed under the brand name Inolin® in some Asian countries. Additionally, it is an ingredient in various over-the-counter cold and flu medications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tretoquinol can be synthesized through a multi-step process involving the following key steps:

Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core structure. This is typically achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.

Functionalization of the Isoquinoline Ring: The next step involves the introduction of hydroxyl groups at the 6 and 7 positions of the isoquinoline ring. This can be achieved through selective hydroxylation reactions.

Attachment of the Trimethoxybenzyl Group: The final step involves the attachment of the 3’,4’,5’-trimethoxybenzyl group to the isoquinoline core. This is typically done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Tretoquinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups. Common reagents include halogenating agents and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

Tretoquinol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying beta-adrenergic agonists and their interactions with receptors.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Used in clinical studies for the treatment of asthma and other respiratory conditions. It is also studied for its potential use in treating cardiovascular diseases.

Industry: Utilized in the formulation of over-the-counter medications for cold and flu relief

Mechanism of Action

Tretoquinol exerts its effects by binding to beta-2 adrenergic receptors, which are G protein-coupled receptors. Upon binding, this compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells in the airways, leading to bronchodilation. Additionally, this compound has been shown to inhibit the release of inflammatory mediators, further contributing to its therapeutic effects .

Comparison with Similar Compounds

Tretoquinol is unique among beta-2 adrenergic agonists due to its specific chemical structure and pharmacological profile. Similar compounds include:

Salbutamol: Another beta-2 adrenergic agonist used for asthma treatment. Unlike this compound, salbutamol has a shorter duration of action.

Formoterol: A long-acting beta-2 adrenergic agonist used for asthma and chronic obstructive pulmonary disease. Formoterol has a different chemical structure and longer duration of action compared to this compound.

Terbutaline: A beta-2 adrenergic agonist used for asthma and preterm labor. .

This compound’s unique combination of rapid onset and moderate duration of action makes it particularly suitable for acute asthma management .

Biological Activity

Tretoquinol, also known as trimetoquinol, is a non-selective beta-2 adrenergic agonist that has garnered attention for its therapeutic applications and potential for misuse in sports. This article delves into the biological activity of this compound, including its pharmacological effects, metabolic pathways, and implications in doping control.

Pharmacological Profile

Beta-Adrenergic Activity

this compound exhibits significant beta-adrenergic activity, particularly as a beta-2 agonist. Research indicates that the (-)-isomer of trimetoquinol is substantially more potent than its (+)-isomer across various tissues. Specifically, it demonstrates:

- 112-fold greater potency in tracheal tissues.

- 275-fold greater potency in right atrial tissues.

- 372-fold greater potency in distal colon tissues.

- 513-fold greater potency in brown adipose tissue compared to the (+)-isomer .

The compound activates multiple beta-adrenoceptor subtypes, with its analogues showing differential activation profiles. For instance, 3',5'-diiodotrimetoquinol was identified as a particularly potent agonist for atypical beta/beta-3 adrenoceptors .

Metabolism and Excretion

This compound is metabolized primarily through phase-II conjugation, resulting in various metabolites that can be detected in urine. A study involving the administration of this compound hydrochloride hydrate demonstrated that:

- The maximum concentration of this compound in urine ranged from 12.4 to 78.8 ng/mL , with a mean concentration of 55.3 ng/mL observed within 48 hours post-administration.

- Key metabolites identified included O-methylated this compound and this compound sulfate, which are relevant for doping control purposes due to their prolonged presence in urine .

Table 1: Metabolites of this compound

| Metabolite | Duration in Urine | Concentration Range (ng/mL) |

|---|---|---|

| This compound (free form) | Up to 48 hours | 12.4 - 78.8 |

| O-methylated this compound | Prolonged | Detected |

| This compound sulfate | Prolonged | Detected |

Clinical Applications

This compound is primarily used as an antiasthmatic agent and is available under the brand name Inolin® in several Asian countries. Its therapeutic use is associated with bronchodilation and improved respiratory function in asthmatic patients. However, its classification as a prohibited substance by the World Anti-Doping Agency (WADA) has raised concerns about its misuse in sports .

Case Studies and Regulatory Implications

The inclusion of this compound on the WADA Prohibited List since January 2019 highlights the need for rigorous monitoring and regulation within competitive sports. A notable case study involved the detection of this compound metabolites during doping controls, emphasizing the importance of developing reliable testing methods to identify its presence and ensure fair competition .

Table 2: Regulatory Status of this compound

| Regulatory Body | Status | Effective Date |

|---|---|---|

| World Anti-Doping Agency (WADA) | Prohibited Substance (Beta-2 Agonist) | January 1, 2019 |

Properties

CAS No. |

21650-42-0 |

|---|---|

Molecular Formula |

C19H23NO5 |

Molecular Weight |

345.4 g/mol |

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |

InChI |

InChI=1S/C19H23NO5/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14/h7-10,14,20-22H,4-6H2,1-3H3 |

InChI Key |

RGVPOXRFEPSFGH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.